Rislenemdaz

説明

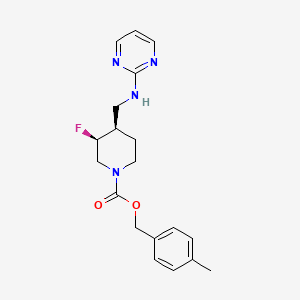

Rislenemdaz, also known by its developmental code names CERC-301 and MK-0657, is a small-molecule antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is specifically selective for the GluN2B subunit of the NMDA receptor, which is predominantly found in the spinal cord and forebrain. This compound is being developed as an adjunctive therapy for treatment-resistant depression .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Rislenemdaz involves several key steps. The starting material is 4-methylbenzylamine, which undergoes a series of reactions to form the final compound. The synthetic route includes:

Formation of the Piperidine Ring: The initial step involves the formation of a piperidine ring through a cyclization reaction.

Fluorination: The piperidine ring is then fluorinated at the 3-position.

Attachment of the Pyrimidinylamino Group: The fluorinated piperidine is reacted with a pyrimidinylamine derivative to attach the pyrimidinylamino group.

Esterification: The final step involves esterification to form the carboxylate ester group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

化学反応の分析

Types of Reactions

Rislenemdaz undergoes several types of chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, particularly at the piperidine ring.

Reduction: The compound can also be reduced under specific conditions.

Substitution: This compound can participate in substitution reactions, especially at the fluorinated piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can lead to the formation of a ketone or an alcohol, while reduction can yield a fully saturated piperidine ring .

科学的研究の応用

Rislenemdaz has several scientific research applications, including:

Chemistry: It is used as a model compound to study the properties and behavior of NMDA receptor antagonists.

Biology: this compound is used in research to understand the role of NMDA receptors in various biological processes.

Medicine: The primary application of this compound is in the treatment of major depressive disorder and treatment-resistant depression.

作用機序

Rislenemdaz exerts its effects by selectively binding to the GluN2B subunit of the NMDA receptor. This prevents endogenous glutamate from activating the receptor, thereby modulating glutamatergic neurotransmission. The inhibition of NMDA receptor activity leads to a reduction in excitatory neurotransmission, which is believed to contribute to its antidepressant effects. The compound also affects the expression of brain-derived neurotrophic factor (BDNF) and c-Fos in the lateral habenula, which are involved in the pathogenesis of depression .

類似化合物との比較

Similar Compounds

Ketamine: Another NMDA receptor antagonist used for its rapid antidepressant effects.

Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.

Ifenprodil: A selective GluN2B antagonist with similar properties to Rislenemdaz.

Uniqueness

This compound is unique in its high selectivity for the GluN2B subunit, which allows it to mitigate depressive symptoms with fewer off-target effects compared to other NMDA receptor antagonists. Its rapid onset of action and oral bioavailability make it a promising candidate for the treatment of treatment-resistant depression .

生物活性

Rislenemdaz, also known as MK-0657 or CERC-301, is a selective antagonist of the GluN2B subunit of N-methyl-D-aspartate (NMDA) receptors. It has garnered attention in the field of psychiatry, particularly for its potential antidepressant effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical and clinical studies, and implications for treating depression.

This compound operates primarily by blocking the glutamate-binding site on NMDA receptors, specifically those containing the GluN2B subunit. This action is thought to modulate synaptic plasticity and neuronal signaling pathways associated with mood regulation and depressive disorders. The drug's interaction with NMDA receptors can lead to alterations in neurotransmitter release and neuronal excitability, which are crucial in the pathophysiology of depression.

Key Findings from Research Studies

-

Antidepressant Effects :

- In a study involving chronic restraint stress (CRS) models in mice, this compound administration showed a significant reduction in despair-like behaviors. This was assessed through various behavioral tests such as the forced swimming test (FST) and sucrose preference test (SPT) .

- Results indicated that systemic administration of this compound decreased immobility times in FST and increased overall activity levels in open field tests (OFT), demonstrating its potential to alleviate depressive symptoms .

-

Biochemical Changes :

- The treatment with this compound resulted in downregulation of GluN2B and brain-derived neurotrophic factor (BDNF) expression in the lateral habenula (LHb), a brain region implicated in mood regulation .

- Western blot analyses confirmed significant changes in protein expressions related to neuronal activity markers such as c-Fos, suggesting that this compound modulates neurobiological pathways involved in depression .

-

Clinical Trials :

- This compound was evaluated in Phase II clinical trials for treatment-resistant depression (TRD). However, it faced challenges in demonstrating efficacy compared to placebo controls . Despite initial promise, the drug did not outperform placebo significantly, indicating the complexity of NMDA receptor antagonism in clinical settings .

Preclinical Studies

- Study 1 : In a rodent model subjected to chronic unpredictable mild stress (CUMS), this compound treatment resulted in significant behavioral improvements. The study utilized multiple behavioral assessments including FST and SPT to quantify changes in depressive-like behaviors .

- Study 2 : Another investigation employed lentiviral vectors expressing shRNA targeting norepinephrine transporters (NET) alongside this compound treatment, revealing enhanced antidepressant effects through combined modulation of neurotransmitter systems .

Clinical Observations

- A clinical trial reported mixed results regarding the efficacy of this compound as an antidepressant. While some participants showed improvement, overall results did not meet statistical significance when compared to placebo groups . This outcome has prompted further investigation into optimizing dosing strategies and patient selection criteria.

Efficacy Data from Animal Studies

| Study Type | Model Used | Dosage | Behavioral Outcome | Statistical Significance |

|---|---|---|---|---|

| Chronic Restraint | Mice | 0.1 - 1 mg/kg | Reduced immobility (FST) | p < 0.001 |

| Chronic Unpredictable Stress | Rats | Varies | Increased sucrose preference | p < 0.01 |

| Lentiviral shRNA | PC12 Cells | N/A | Downregulation of NET | p < 0.01 |

Clinical Trial Overview

| Trial ID | Phase | Condition | Participants | Outcome Measure |

|---|---|---|---|---|

| NCT02943564 | II | Treatment-Resistant Depression | 1050 | Change from baseline MADRS scores |

| NCT02943577 | II | Major Depressive Disorder | 700 | Change from baseline HAM-D scores |

特性

IUPAC Name |

(4-methylphenyl)methyl (3S,4R)-3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN4O2/c1-14-3-5-15(6-4-14)13-26-19(25)24-10-7-16(17(20)12-24)11-23-18-21-8-2-9-22-18/h2-6,8-9,16-17H,7,10-13H2,1H3,(H,21,22,23)/t16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECBFDWSXWAXHY-IAGOWNOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC(=O)N2CCC(C(C2)F)CNC3=NC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)COC(=O)N2CC[C@@H]([C@@H](C2)F)CNC3=NC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801031864 | |

| Record name | Rislenemdaz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

808733-05-3, 808732-98-1 | |

| Record name | rel-(4-Methylphenyl)methyl (3R,4S)-3-fluoro-4-[(2-pyrimidinylamino)methyl]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=808733-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rislenemdaz [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0808732981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-0657, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0808733053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CERC-301 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12063 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rislenemdaz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RISLENEMDAZ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HAM167S5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RISLENEMDAZ, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DY7M91WQ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。